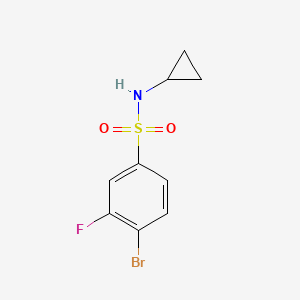

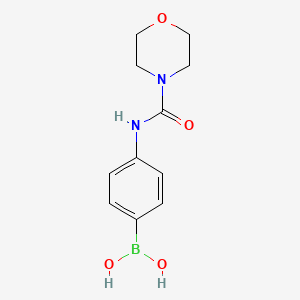

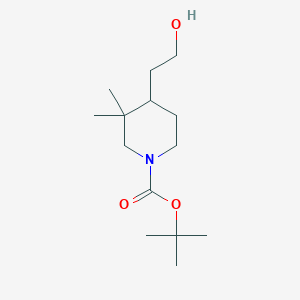

![molecular formula C12H14ClNO2 B1404152 Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride CAS No. 1047655-65-1](/img/structure/B1404152.png)

Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride

Overview

Description

Pyrrolidine is a five-membered nitrogen heterocycle . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Chromane is a heterocyclic compound that consists of a benzene ring fused to a tetrahydrofuran ring.

Synthesis Analysis

Pyrrolidine can be synthesized from different cyclic or acyclic precursors . The synthesis of spirocyclic skeletons, which could be relevant to the synthesis of “Spiro[chromane-2,3’-pyrrolidin]-4-one hydrochloride”, has been demonstrated in various studies .Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule . The spirocyclic system, which is likely present in “Spiro[chromane-2,3’-pyrrolidin]-4-one hydrochloride”, has an inherent three-dimensional nature .Chemical Reactions Analysis

Three-component 1,3-dipolar cycloaddition reactions have been used to synthesize substituted spiro [indole-3,2’-pyrrolidine] derivatives .Scientific Research Applications

Medicinal Chemistry and Drug Development

Spiro[chromane-2,4'-piperidine]-4(3H)-one derivatives are recognized for their pharmacological significance. These compounds are integral to numerous drugs, drug candidates, and biochemical reagents. Recent advancements in synthesizing these compounds underline their potential in developing new biologically active substances. The structural features of the spiro[chromane-2,4'-piperidine]-4(3H)-one pharmacophore play a crucial role in reaction mechanisms, scope, and biological relevance, indicating its importance in medicinal chemistry research (Ghatpande et al., 2020).

HDAC Inhibitors and Anticancer Activity

Spiropiperidine hydroxamic acid-based derivatives have been identified as novel histone deacetylase (HDAC) inhibitors. By integrating privileged structures with a hydroxamic acid moiety, these compounds exhibit significant in vitro antiproliferative activity against various tumor cell lines and demonstrate good oral bioavailability and tumor growth inhibition in in vivo models, marking them as promising candidates for cancer therapy (Varasi et al., 2011).

Synthetic Applications and Chemical Diversity

Spiro[pyrrolidine-3,3'-oxindoles] are synthesized through innovative methods involving cascade transformations and 1,3-dipolar cycloadditions, leading to compounds with high cytotoxicity towards tumor cell lines. These synthetic approaches enable the generation of diverse compounds with varying substituents, showcasing the versatility of spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride derivatives in chemical synthesis and their potential for generating novel therapeutic agents (Akaev et al., 2017).

Organocatalysis and Enantioselective Synthesis

The synthesis of spiro[pyrrolidin-3,3'-oxindoles] using organocatalytic methods highlights the importance of these compounds in achieving high enantiopurity and structural diversity. This approach facilitates the rapid production of spirooxindole derivatives, essential for medicinal chemistry and diversity-oriented synthesis. The enantioselective catalytic processes underscore the significance of spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride derivatives in developing biologically active compounds with precise stereochemical configurations (Chen et al., 2009).

properties

IUPAC Name |

spiro[3H-chromene-2,3'-pyrrolidine]-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2.ClH/c14-10-7-12(5-6-13-8-12)15-11-4-2-1-3-9(10)11;/h1-4,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDBGOHCKVJUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CC(=O)C3=CC=CC=C3O2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

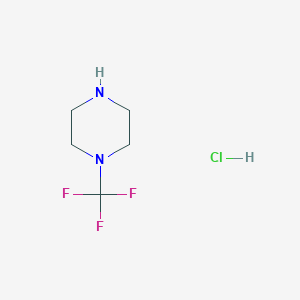

![4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1404085.png)

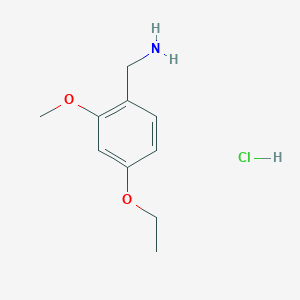

![Pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1404090.png)